Phenol, 2-(2-bromoethoxy)-
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Overview
Description
Phenol, 2-(2-bromoethoxy)- is an organic compound with the molecular formula C8H9BrO2. It is a derivative of phenol where a bromoethoxy group is attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 2-(2-bromoethoxy)- can be synthesized through the Williamson ether synthesis. This involves the reaction of phenol with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of Phenol, 2-(2-bromoethoxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-(2-bromoethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, leading to the formation of different ethers.
Oxidation: The phenol ring can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form the corresponding ethoxy derivative
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Major Products Formed:
Nucleophilic Substitution: Various ethers depending on the nucleophile used.
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethoxy derivatives
Scientific Research Applications
Phenol, 2-(2-bromoethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 2-(2-bromoethoxy)- involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The phenol ring can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Phenol, 2-(2-bromoethoxy)- can be compared with other similar compounds such as:
- Phenol, 2-(2-chloroethoxy)-
- Phenol, 2-(2-iodoethoxy)-
- Phenol, 2-(2-fluoroethoxy)-
Uniqueness:
- Reactivity: The bromo group in Phenol, 2-(2-bromoethoxy)- is more reactive compared to chloro and fluoro groups, making it more suitable for certain chemical reactions.
- Applications: Its unique reactivity profile makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-(2-bromoethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMISSWKAYOFVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451741 |
Source
|
Record name | Phenol, 2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51974-48-2 |
Source
|
Record name | Phenol, 2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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